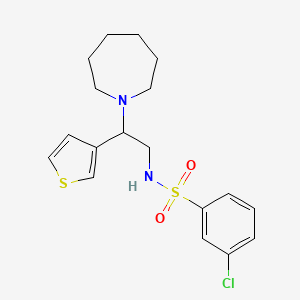

7-methyl-N2-nitroquinazoline-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-N2-nitroquinazoline-2,4-diamine is a chemical compound with the formula C9H9N5O2 . It consists of 9 Hydrogen atoms, 9 Carbon atoms, 5 Nitrogen atoms, and 2 Oxygen atoms .

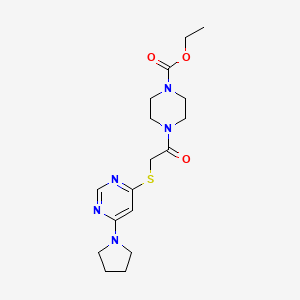

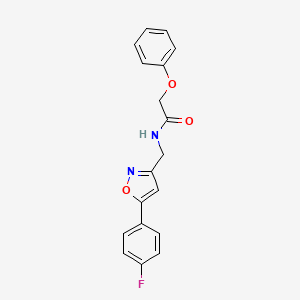

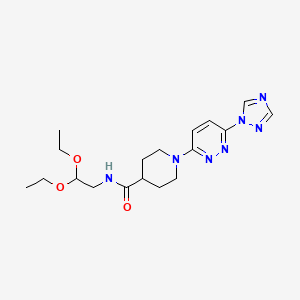

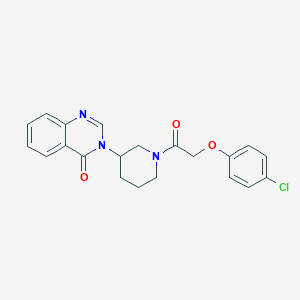

Molecular Structure Analysis

The molecule contains a total of 26 bonds; 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 1 nitro group .Scientific Research Applications

Organic Synthesis

Quinazolines, including 7-methyl-N2-nitroquinazoline-2,4-diamine, are an important class of heterocyclic compounds that have proven their significance in the field of organic synthesis . They are versatile synthetic intermediates for the metal-catalyzed carbon–carbon bond formation reactions .

Medicinal Chemistry

Quinazolines have wide range of biological and pharmacological properties, making them valuable in medicinal chemistry . They reveal various medicinal properties such as analgesic, anti-inflammatory and anticancer activities, as well as antimicrobial activity .

Material Science

Quinazolines have potential applications in the area of material sciences . Nitrogen heterocycles, including quinazolines, can modify solubility, lipophilicity, and polarity, thereby changing the physicochemical properties and enhancing potency, selectivity, and metabolic stability .

Drug Discovery

Quinazolines have attracted much attention from synthetic and medicinal chemists due to their ubiquity among various natural products, pharmaceuticals, functional organic materials, and agrochemicals . They are often used as synthones for drug development .

Biological Properties

Quinazolines, including 7-methyl-N2-nitroquinazoline-2,4-diamine, have considerable great interesting due to the diverse range of their biological properties . They are known “privileged” pharmacophores for anticancer and antimicrobial activities .

DNA Photo-Disruptive Studies

Some quinazolines, including 3-amino-2-methyl-quinazolin-4(3H)-ones, have been found photo-active towards plasmid DNA under UVB, and UVA irradiation . This property can be used to study DNA photo-disruption.

properties

IUPAC Name |

N-(4-amino-7-methylquinazolin-2-yl)nitramide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O2/c1-5-2-3-6-7(4-5)11-9(12-8(6)10)13-14(15)16/h2-4H,1H3,(H3,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHGXMQKYHWEBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NC(=N2)N[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-N2-nitroquinazoline-2,4-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2488673.png)

![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2488676.png)

![Pyridin-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2488682.png)

![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride](/img/structure/B2488683.png)

![N-[(4-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2488686.png)